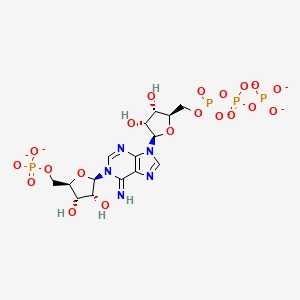

1-(5-phospho-D-ribosyl)-ATP

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C15H19N5O20P4-6 |

|---|---|

Molecular Weight |

713.23 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[[oxido-[oxido(phosphonatooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-2-yl]-6-iminopurin-1-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphate |

InChI |

InChI=1S/C15H25N5O20P4/c16-12-7-13(18-4-19(12)14-10(23)8(21)5(37-14)1-35-41(25,26)27)20(3-17-7)15-11(24)9(22)6(38-15)2-36-43(31,32)40-44(33,34)39-42(28,29)30/h3-6,8-11,14-16,21-24H,1-2H2,(H,31,32)(H,33,34)(H2,25,26,27)(H2,28,29,30)/p-6/t5-,6-,8-,9-,10-,11-,14-,15-/m1/s1 |

InChI Key |

RKNHJBVBFHDXGR-KEOHHSTQSA-H |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)[C@H]4[C@@H]([C@@H]([C@H](O4)COP(=O)([O-])[O-])O)O |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N=CN(C2=N)C4C(C(C(O4)COP(=O)([O-])[O-])O)O |

Origin of Product |

United States |

Foundational Aspects and Contextualization of 1 5 Phospho D Ribosyl Atp

Historical Discovery and Initial Biochemical Elucidation

The identification of 1-(5-phospho-D-ribosyl)-ATP is intrinsically linked to the unraveling of two fundamental biochemical pathways: purine (B94841) nucleotide metabolism and histidine biosynthesis.

The study of purine metabolism dates back to the late 19th century, with the isolation and characterization of purine compounds like uric acid. britannica.com The complete enzymatic pathway for the de novo synthesis of purine nucleotides was largely elucidated in the mid-20th century, establishing the foundational knowledge of how complex molecules like ATP are constructed from simpler precursors. nih.govslideshare.net It was within this broader context of understanding purine derivatives and their myriad functions that the stage was set for the discovery of unique ATP-derived metabolites. nih.gov PRATP emerged from this landscape as a novel compound where the purine ring of ATP itself serves as a substrate for further modification, a departure from its typical role as an energy currency or a component of nucleic acids. nih.gov

The definitive discovery and characterization of this compound came from pioneering research focused on the histidine biosynthetic pathway in organisms like Escherichia coli and Salmonella typhimurium in the late 1950s and early 1960s. nih.gov Scientists like Bruce Ames and Robert Martin were instrumental in identifying the sequential intermediates and the enzymes responsible for their conversion. nih.gov Their work revealed that the very first step of this ten-reaction pathway is the condensation of ATP with 5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP). nih.gov This reaction, catalyzed by the enzyme ATP phosphoribosyltransferase (HisG), produces PRATP and pyrophosphate, marking the committed step in histidine formation. nih.gov The elucidation of this initial reaction firmly established PRATP as the first dedicated intermediate of the pathway. nih.govresearchgate.net

Strategic Position within Central Metabolic Networks

This compound occupies a key strategic point, directly connecting the metabolism of nucleotides, carbohydrates, and amino acids.

The most direct link to nucleotide metabolism is evident from the substrates required for the synthesis of PRATP: ATP and PRPP. nih.gov ATP is the universal energy currency and a fundamental building block for RNA, while PRPP is a crucial activated form of ribose-5-phosphate (B1218738) used in the synthesis of all purine and pyrimidine (B1678525) nucleotides. nih.govvt.edu The synthesis of PRATP, therefore, represents a significant draw on the cell's purine nucleotide and activated sugar-phosphate pools. researchgate.net The reaction itself is a unique modification of a nucleotide, where ATP is not hydrolyzed for energy but is incorporated entirely into the new, larger molecule. nih.gov Following its formation, PRATP is further metabolized in the histidine pathway, where it is hydrolyzed to 1-(5-phospho-β-D-ribosyl)-AMP (PRAMP), further cementing its role within the flow of nucleotide-based intermediates. ecmdb.ca

The connection to carbohydrate metabolism is established through the substrate PRPP. researchgate.net PRPP is synthesized from ribose-5-phosphate, a key product of the Pentose (B10789219) Phosphate (B84403) Pathway (PPP), which is a major branch of glycolysis. vt.edu The PPP is a fundamental route for generating NADPH for reductive biosynthesis and for producing the pentose sugars required for nucleotide synthesis. vt.edu Thus, the synthesis of PRATP is directly dependent on the flux of glucose through the PPP. vt.edu

The primary role and ultimate fate of PRATP are in amino acid metabolism, specifically the biosynthesis of L-histidine. nih.gov The entire carbon and nitrogen backbone of PRATP, derived from ATP and ribose, is enzymatically rearranged and modified through nine subsequent steps to form the imidazole (B134444) ring and the characteristic backbone of histidine. researchgate.net This positions PRATP as the foundational molecule upon which this essential amino acid is built. nih.gov

| Metabolic Linkage | Connecting Molecule | Description |

| Nucleotide Metabolism | ATP, PRPP | PRATP is synthesized from ATP and PRPP, linking it directly to the cellular pools of purine nucleotides and activated ribose. nih.govresearchgate.net |

| Carbohydrate Metabolism | PRPP (derived from Ribose-5-Phosphate) | The ribosyl moiety of PRATP originates from glucose via the Pentose Phosphate Pathway, which produces Ribose-5-Phosphate. vt.edu |

| Amino Acid Metabolism | L-Histidine | PRATP is the first committed intermediate in the ten-step biosynthesis of L-histidine. nih.gov |

Nomenclature and Related Biochemical Analogues

The systematic name for the compound is this compound:diphosphate (B83284) phospho-alpha-D-ribosyl-transferase. nih.gov However, it is more commonly referred to by several synonyms.

| Nomenclature Type | Name |

| Systematic Name | [[(2R,3S,4R,5R)-5-[1-[(3R,4S,5R)-3,4-dihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]-6-iminopurin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |

| Common Abbreviation | PRATP |

| Other Synonyms | Phosphoribosyl-ATP, Phosphoribosyladenosine triphosphate, Nthis compound nih.govhmdb.ca |

| Database Identifier | ChEBI: 18263, DrugBank: DB01661 nih.govdrugbank.com |

In research, particularly for studying the mechanism of enzymes in the histidine pathway, biochemical analogues of the natural substrates have been employed. For instance, fluorinated analogs of D-ribose-5-phosphate have been synthesized to serve as precursors for fluorinated PRATP analogues. purdue.edu These were designed as potential mechanism-based inhibitors to probe the enzymatic activity of the pathway's enzymes, highlighting the utility of such analogues in elucidating biochemical mechanisms. purdue.edu The use of non-hydrolyzable ATP analogues has also been a common strategy in studying the enzymes that bind ATP, including ATP phosphoribosyltransferase. mdpi.com

Common Abbreviations and Synonyms (e.g., PR-ATP)

The compound this compound is known by several names and abbreviations in scientific literature. The most common abbreviation is PR-ATP . umaryland.edu This shortened form is frequently used in texts discussing the histidine biosynthesis pathway. Other synonyms include Phosphoribosyl-ATP, Phosphoribosyladenosine triphosphate, and Nthis compound. umaryland.edunih.govhmdb.ca These various names all refer to the same chemical entity, a key intermediate in the biosynthesis of the amino acid histidine. wikipedia.orgresearchgate.net

Interactive Data Table: Synonyms for this compound

| Synonym Type | Name |

| Common Abbreviation | PR-ATP umaryland.edu |

| Common Name | Phosphoribosyl ATP nih.govdrugbank.com |

| Systematic Name | 1-(5-phospho-D-ribofuranosyl)adenosine 5'-(tetrahydrogen triphosphate) umaryland.edunih.gov |

| Alternative Name | Nthis compound umaryland.eduebi.ac.uk |

| MeSH Term | phosphoribosyladenosine triphosphate nih.gov |

Structural Relationship to Key Metabolic Intermediates (e.g., PRPP, ATP)

This compound (PR-ATP) is a complex biomolecule whose structure is directly derived from two fundamental metabolic intermediates: adenosine (B11128) triphosphate (ATP) and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). nih.govnih.gov ATP is universally recognized as the primary energy currency of the cell, consisting of an adenine (B156593) base, a ribose sugar, and a triphosphate group. wikipedia.org PRPP is a crucial precursor molecule for the biosynthesis of purine and pyrimidine nucleotides, as well as the amino acids histidine and tryptophan. nih.govresearchgate.net

The formation of PR-ATP is the first committed step in the histidine biosynthesis pathway. wikipedia.orgnih.gov This reaction involves the condensation of ATP and PRPP, catalyzed by the enzyme ATP phosphoribosyltransferase (EC 2.4.2.17). researchgate.netproteopedia.org In this enzymatic reaction, a new covalent bond is formed between the N1 position of the adenine ring of ATP and the C1 position of the ribose moiety from PRPP. researchgate.net This process results in the displacement of the diphosphate group (pyrophosphate) from PRPP. wikipedia.orgproteopedia.org

Structurally, the resulting PR-ATP molecule is a unique combination of its precursors. It essentially contains two ribose-phosphate units. One is the original ribose and triphosphate chain from the ATP molecule. The second is the 5-phosphoribosyl group derived from PRPP, which is now attached to the adenine base. nih.gov This creates a distinctive structure where the adenine base is N-glycosidically linked to two separate ribose units. researchgate.net This structural arrangement is central to its subsequent role in the histidine biosynthesis pathway, where the adenine-ribose portion is eventually cleaved off.

Biosynthesis and Enzymatic Formation of 1 5 Phospho D Ribosyl Atp

Substrate Precursors and Their Metabolic Origins

The formation of 1-(5-phospho-D-ribosyl)-ATP is dependent on the availability of Adenosine (B11128) Triphosphate (ATP) and 5-Phosphoribosyl-1-pyrophosphate (PRPP).

Adenosine Triphosphate (ATP) serves as one of the primary substrates in this biosynthetic reaction, providing the adenosine moiety and a portion of the ribosyl group. researchgate.net ATP is a ubiquitous molecule within the cell, primarily known for its role as the main energy currency. However, in this context, it also functions as a building block for the synthesis of this compound.

5-Phosphoribosyl-1-pyrophosphate (PRPP) is a key metabolic intermediate that provides the phosphoribosyl group in the formation of this compound. nih.govwikipedia.org PRPP is a central molecule in cellular metabolism, participating in the biosynthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the amino acids histidine and tryptophan, and the cofactors NAD and NADP. nih.govelifesciences.org It is synthesized from ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase. wikipedia.org

The enzyme responsible for the synthesis of PRPP is PRPP synthetase (EC 2.7.6.1), which catalyzes the transfer of a pyrophosphoryl group from ATP to ribose 5-phosphate. nih.govresearchgate.net The activity of PRPP synthetase is subject to complex regulation, ensuring that the cellular pool of PRPP is maintained at appropriate levels. This regulation occurs through allosteric control by various molecules, including purine and pyrimidine nucleotides which act as inhibitors, and inorganic phosphate (B84403) (Pi) which is an activator. orpha.netportlandpress.comnih.gov The enzyme's activity is also influenced by the cellular energy state, with ADP acting as a competitive inhibitor. proteopedia.org

| Regulator | Effect on Activity | Mechanism of Action |

|---|---|---|

| Purine Nucleotides (e.g., ADP, GDP) | Inhibition | Allosteric feedback inhibition. portlandpress.com |

| Pyrimidine Nucleotides | Inhibition | Allosteric feedback inhibition. nih.gov |

| Inorganic Phosphate (Pi) | Activation | Allosteric activation. orpha.netportlandpress.com |

5-Phosphoribosyl-1-pyrophosphate (PRPP) as the Phosphoribosyl Moiety Source

The Catalytic Enzyme: ATP Phosphoribosyltransferase (ATP-PRT; EC 2.4.2.17)

ATP phosphoribosyltransferase (ATP-PRT), also known as HisG, is the enzyme that catalyzes the reversible condensation of ATP and PRPP to form this compound and inorganic pyrophosphate (PPi). proteopedia.orgwikipedia.org This enzyme belongs to the family of glycosyltransferases, specifically the pentosyltransferases. wikipedia.org

ATP-PRT is a key regulatory point in the histidine biosynthesis pathway and is subject to feedback inhibition by the end product, L-histidine. nih.govacs.org The enzyme exists in two main forms: a homohexameric form found in bacteria, fungi, and plants, and a less common hetero-octameric form found in some bacteria. nih.govnih.gov

The reaction catalyzed by ATP-PRT is a reversible, Mg²⁺-dependent process. nih.govacs.org The catalytic mechanism follows a sequential ordered kinetic pathway. nih.govnih.gov This means that the substrates bind to the enzyme in a specific order, and the products are also released in a defined sequence. The reaction proceeds without the formation of a covalent intermediate. nih.govacs.org

The binding of substrates to ATP-PRT occurs in a specific and ordered manner. ATP is the first substrate to bind to the enzyme, followed by PRPP. nih.govnih.gov This binding takes place in a crevice located between two catalytic domains of the enzyme. wikipedia.org The proper orientation of the substrates within the active site is crucial for catalysis and is facilitated by specific interactions with amino acid residues. creative-enzymes.com The binding of PRPP involves a conserved P-loop motif within the enzyme's structure. proteopedia.org After the catalytic reaction, pyrophosphate (PPi) is the first product to be released, followed by this compound. nih.govnih.gov

| Step | Molecule | Action |

|---|---|---|

| 1 | ATP | Binds to the enzyme. nih.govnih.gov |

| 2 | PRPP | Binds to the ATP-enzyme complex. nih.govnih.gov |

| 3 | PPi | Released from the enzyme. nih.govnih.gov |

| 4 | This compound | Released from the enzyme. nih.gov |

Reaction Mechanism and Catalytic Cycle

Phosphoribosyl Transfer and Pyrophosphate Release

The enzymatic mechanism of ATP-PRT is a reversible substitution reaction that proceeds in an ordered sequential manner. nih.govnih.gov The catalytic cycle begins with the binding of ATP to the free enzyme. nih.govresearchgate.net This is followed by the binding of the second substrate, PRPP, to the enzyme-ATP complex. researchgate.netnih.gov

Once both substrates are bound within the active site, the enzyme catalyzes the transfer of the 5-phosphoribosyl group from PRPP to the N1 position of the adenine (B156593) base of ATP. researchgate.net This nucleophilic substitution reaction results in the formation of a C-N bond, yielding the product PRATP. nih.gov Following the chemical transformation, the products are released in a specific order. Inorganic pyrophosphate (PPi) is the first product to dissociate from the enzyme. researchgate.netnih.gov The release of PPi is then followed by the dissociation of the final product, PRATP, which regenerates the free enzyme, ready to initiate another catalytic cycle. nih.govresearchgate.netnih.gov

Proposed Transition State Analysis

Detailed kinetic and computational studies have been conducted to elucidate the nature of the transition state during the reaction catalyzed by ATP-PRT. nih.gov Analysis of kinetic isotope effects (KIEs) for ATP-PRT enzymes from various organisms, including Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis, has provided significant insights. nih.gov These studies support a dissociative reaction mechanism characterized by a DN*AN‡ transition state. nih.gov

Diversity and Classification of ATP-PRT Enzymes

ATP-phosphoribosyltransferase enzymes exhibit significant structural diversity and are broadly classified into two main types based on their subunit composition, size, and regulatory mechanisms. cell.comnih.gov These are generally referred to as the long-form and short-form enzymes. wikipedia.orgcell.com This classification reflects different evolutionary strategies for achieving allosteric regulation of the same core catalytic function. cell.com

Type 1 (Hexameric) ATP-PRTs

The Type 1, or long-form, ATP-PRTs are characterized by polypeptide chains that contain 280-310 amino acids. cell.com These enzymes are homohexamers, meaning they are composed of six identical subunits. cell.comnih.gov Each subunit is a single polypeptide chain that contains both the catalytic domains and a covalently linked C-terminal regulatory domain. wikipedia.orgnih.gov This regulatory domain contains the allosteric binding site for histidine, the end-product of the biosynthetic pathway, which acts as a feedback inhibitor. wikipedia.orgnih.gov The long-form ATP-PRT is catalytically competent on its own without the need for additional protein partners. wikipedia.org This type of ATP-PRT is found in organisms such as Escherichia coli and Mycobacterium tuberculosis. wikipedia.org

Type 2 (Dimeric) ATP-PRTs

The Type 2, or short-form, ATP-PRTs are composed of smaller catalytic subunits (HisGS) of 200-220 amino acids each. cell.com These catalytic subunits lack the covalently attached regulatory domain seen in the long form. wikipedia.org While the catalytic core is a dimer, the functional enzyme complex is a hetero-octamer. researchgate.netnih.govnih.gov This complex consists of four catalytic subunits (HisGS) and four separate regulatory subunits known as HisZ. researchgate.netresearchgate.netnih.gov The HisZ protein is a paralogue of histidyl-tRNA synthetase that has evolved a regulatory function. wikipedia.orgcell.com In the absence of the HisZ subunits, the HisGS catalytic protein is active but is not subject to allosteric inhibition by histidine. researchgate.netnih.gov The HisZ subunit is therefore essential for mediating the allosteric feedback inhibition. wikipedia.orgresearchgate.net

Hybrid Forms and Evolutionary Divergence

The existence of these two distinct forms of ATP-PRT is a result of evolutionary divergence from a common ancestral enzyme. cell.com The core catalytic domain is conserved between the long and short forms, suggesting a shared origin. cell.comnih.gov The divergence lies in the strategy for allosteric regulation. In one lineage, the regulatory domain became covalently fused to the catalytic domain, resulting in the long-form homohexamer. cell.com In the other lineage, the regulatory function was acquired by a separate protein, HisZ, which forms a stable, noncovalent complex with the short-form catalytic subunits. cell.com This evolutionary path demonstrates how different solutions can arise to control the same fundamental biochemical reaction in response to metabolic needs.

Subunit Composition and Oligomerization States

The quaternary structure and oligomerization state of ATP-PRT are central to its function and regulation.

Long-Form (Type 1): The long-form enzyme from organisms like Mycobacterium tuberculosis exists as a stable homohexamer in solution, both in the presence and absence of the allosteric inhibitor L-histidine. nih.govresearchgate.net Each of the six identical subunits is comprised of two N-terminal catalytic domains and a C-terminal regulatory domain. wikipedia.orgproteopedia.org While earlier studies suggested an equilibrium between active dimers and inactive hexamers, more recent evidence confirms that the hexamer is the active species in solution. cell.comebi.ac.uk The binding of histidine to the regulatory domains induces a conformational change that locks the hexamer in an inactive state. proteopedia.orgnih.gov

Short-Form (Type 2): The short-form enzyme's functional state is a hetero-octameric complex. researchgate.netnih.gov This complex has a precise architecture, typically with a tetrameric core of HisZ regulatory subunits that is "sandwiched" by two dimers of the HisGS catalytic subunits. nih.gov The catalytic subunits (HisGS) alone can form dimers and are catalytically active, but their activity is significantly enhanced by association with the HisZ subunits. researchgate.netnih.gov This assembly into the hetero-octamer is required for both the enhancement of catalysis and the allosteric inhibition by histidine. researchgate.netnih.gov

The fundamental catalytic unit for both forms is a dimer of the catalytic domains, which come together to form the active site. nih.govnih.gov The higher-order oligomerization into hexamers or association into hetero-octamers provides the structural framework for allosteric regulation, allowing the enzyme's activity to be finely tuned by the cell's metabolic state. cell.com

Metabolism and Downstream Transformations of 1 5 Phospho D Ribosyl Atp

Role as an Intermediate in the Histidine Biosynthetic Pathway

The biosynthesis of histidine is an energetically costly process for the cell. wikipedia.orgebi.ac.uk It begins with the condensation of adenosine (B11128) triphosphate (ATP) and 5-phospho-alpha-D-ribose 1-diphosphate (PRPP), a reaction catalyzed by the enzyme ATP phosphoribosyltransferase (EC 2.4.2.17). wikipedia.orgbioone.orgebi.ac.uk This initial step yields 1-(5-phospho-D-ribosyl)-ATP, the first committed intermediate in the pathway. wikipedia.orgebi.ac.uk The formation of PR-ATP is a critical control point, as the activity of ATP phosphoribosyltransferase is subject to feedback inhibition by the final product, L-histidine, as well as by other molecules like ADP and AMP that signal the cell's energy status. wikipedia.orgebi.ac.uk

Following its synthesis, this compound undergoes a series of enzyme-catalyzed transformations to ultimately form histidine. nih.gov The immediate downstream reactions involve its conversion to N-1-(5'-Phosphoribosyl)-AMP (PR-AMP) and a subsequent cyclization step.

The second step in the histidine biosynthetic pathway is the irreversible hydrolysis of this compound. ebi.ac.uk This reaction removes the pyrophosphate group from the adenine (B156593) nucleotide portion of the molecule, resulting in the formation of N-1-(5'-Phosphoribosyl)-AMP (PR-AMP) and inorganic pyrophosphate (PPi). nih.govacs.org

This conversion is catalyzed by the enzyme Phosphoribosyl-ATP Pyrophosphohydrolase , systematically named 1-(5-phospho-β-D-ribosyl)-ATP diphosphohydrolase and assigned the Enzyme Commission (EC) number 3.6.1.31. enzyme-database.orgqmul.ac.uk Other common names for this enzyme include phosphoribosyl-ATP pyrophosphatase and phosphoribosyladenosine triphosphate pyrophosphatase. qmul.ac.uk This enzyme belongs to the hydrolase family, specifically those that act on acid anhydrides in phosphorus-containing anhydrides. enzyme-database.org

Enzyme Profile: Phosphoribosyl-ATP Pyrophosphohydrolase

| Attribute | Details |

|---|---|

| Systematic Name | 1-(5-phospho-β-D-ribosyl)-ATP diphosphohydrolase |

| Accepted Name | Phosphoribosyl-ATP diphosphatase |

| EC Number | 3.6.1.31 qmul.ac.uk |

| Reaction Catalyzed | 1-(5-phospho-β-D-ribosyl)-ATP + H₂O → 1-(5-phospho-β-D-ribosyl)-AMP + diphosphate (B83284) acs.orgqmul.ac.uk |

| Pathway | Histidine Biosynthesis (Step 2) nih.govebi.ac.uk |

Structural studies of the Phosphoribosyl-ATP pyrophosphohydrolase from Mycobacterium tuberculosis have provided insights into its architecture. ebi.ac.uk The enzyme forms a homodimer and belongs to the MazG-like structural family. ebi.ac.uk In bifunctional plant enzymes like Medicago truncatula HISN2 (MtHISN2), the pyrophosphohydrolase (PRA-PH) domain is located at the C-terminus. nih.govosti.gov Crystal structures show that this domain binds AMP, which helps to position the N1-phosphoribosyl group of the substrate (PR-ATP) correctly for catalysis. nih.govosti.gov

Following its formation, PR-AMP is immediately acted upon by the third enzyme in the pathway. This enzyme catalyzes the hydrolysis of the adenine ring of PR-AMP, opening the six-membered ring to form an imidazole (B134444) derivative. nih.govwikipedia.org The product of this reaction is N-1-(5'-Phosphoribosyl)-Formimino-5-aminoimidazole-4-carboxamide Ribonucleotide, also known as ProFAR. nih.govdiva-portal.org

The enzyme responsible for this cyclization is Phosphoribosyl-AMP Cyclohydrolase , which has the EC number 3.5.4.19. wikipedia.orgqmul.ac.uk Its systematic name is 1-(5-phospho-D-ribosyl)-AMP 1,6-hydrolase. wikipedia.orgqmul.ac.uk This enzyme is a metalloprotein that often requires both zinc and magnesium ions for its catalytic activity. uniprot.orgresearchgate.net It belongs to the family of hydrolases that act on carbon-nitrogen bonds in cyclic amidines. wikipedia.org

Enzyme Profile: Phosphoribosyl-AMP Cyclohydrolase

| Attribute | Details |

|---|---|

| Systematic Name | 1-(5-phospho-β-D-ribosyl)-AMP 1,6-hydrolase qmul.ac.uk |

| Accepted Name | Phosphoribosyl-AMP cyclohydrolase |

| EC Number | 3.5.4.19 qmul.ac.ukresearchgate.net |

| Reaction Catalyzed | 1-(5-phosphoribosyl)-AMP + H₂O → 1-(5-phosphoribosyl)-5-[(5-phosphoribosylamino)methylideneamino]imidazole-4-carboxamide wikipedia.org |

| Pathway | Histidine Biosynthesis (Step 3) nih.govresearchgate.net |

| Cofactors | Requires Mg²⁺ and Zn²⁺ uniprot.orgresearchgate.net |

The genetic organization and protein structure of the enzymes catalyzing the second and third steps of histidine biosynthesis show significant diversity across different life forms. bioone.org This leads to variations in whether the Phosphoribosyl-ATP Pyrophosphohydrolase and Phosphoribosyl-AMP Cyclohydrolase activities are integrated into a single protein or function as separate, sequential enzymes.

Integrated (Bifunctional/Trifunctional) Enzymes: In many organisms, these two enzymatic activities are domains of a single, bifunctional polypeptide.

Plants: In plants like Arabidopsis thaliana and Medicago truncatula, a single gene (designated HISN2) encodes a bifunctional protein. ichb.plnih.govnih.gov The N-terminal domain possesses the cyclohydrolase (HisI-like) activity, while the C-terminal domain has the pyrophosphohydrolase (HisE-like) activity. osti.govnih.gov

Bacteria: Some bacteria, including Escherichia coli and Salmonella typhimurium, also have a fused hisIE gene that produces a bifunctional enzyme. bioone.orgebi.ac.uknih.gov

Fungi: In the fungus Neurospora crassa, the integration is even more complex. A single trifunctional enzyme catalyzes not only these two steps but also the reaction of histidinol (B1595749) dehydrogenase (EC 1.1.1.23). enzyme-database.orgqmul.ac.ukqmul.ac.uk

Sequential (Monofunctional) Enzymes: In other organisms, the two activities are carried out by two distinct, monofunctional proteins encoded by separate genes.

Bacteria: Prokaryotes such as those in the Actinobacteria group typically have separate hisE and hisI genes that encode the pyrophosphohydrolase and cyclohydrolase enzymes, respectively. bioone.orgnih.gov

Archaea: In archaea like Methanobacterium thermoautotrophicum and Methanococcus vannielii, the genes for histidine biosynthesis are generally scattered, and these two steps are catalyzed by separate enzymes. researchgate.netnih.gov

This evolutionary divergence in enzyme architecture—from separate monofunctional proteins to integrated bi- or trifunctional enzymes—reflects different strategies for metabolic regulation and efficiency. acs.org The fusion of genes can facilitate substrate channeling, where the product of the first reaction (PR-AMP) is passed directly to the active site of the second reaction without diffusing into the cytoplasm, potentially increasing catalytic efficiency. acs.org

Subsequent Cyclization to N-1-(5'-Phosphoribosyl)-Formimino-5-aminoimidazole-4-carboxamide Ribonucleotide (PR-F-AICAR)

Potential for Alternative Metabolic Fates or Side Reactions of this compound

While this compound is primarily recognized as a committed intermediate in the canonical histidine biosynthesis pathway, the potential for this molecule to engage in other biochemical processes warrants investigation. This involves exploring any documented non-canonical pathways or considering the implications of enzyme substrate promiscuity.

Non-Canonical Biochemical Pathways (If documented)

Current scientific literature has not documented any direct, alternative metabolic pathways for this compound itself. Its synthesis by ATP phosphoribosyltransferase (HisG) represents the first and committed step of histidine biosynthesis, and its subsequent transformation is specifically catalyzed by the next enzyme in this pathway. wikipedia.orgproteopedia.orgexpasy.org

However, it is crucial to note the significant metabolic crosstalk between the histidine and purine (B94841) biosynthesis pathways. nih.gov This relationship does not represent a direct alternative fate for this compound but is an important aspect of its metabolic context. The key points of this metabolic link include:

Shared Precursor: Both pathways utilize 5-phospho-α-D-ribose 1-diphosphate (PRPP) as a key substrate. proteopedia.orgnih.gov

Byproduct Recycling: A downstream intermediate of the histidine pathway, 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR), is recycled back into the purine biosynthesis pathway. nih.govnih.gov

Therefore, while no non-canonical enzymatic consumption of this compound has been identified, its production rate is intricately linked with the metabolic state of the purine pathway through complex regulatory networks.

Substrate Promiscuity Considerations (If applicable)

Enzyme promiscuity refers to the ability of an enzyme to catalyze reactions on substrates other than its primary, physiological substrate. wikipedia.org The enzyme responsible for the metabolism of this compound, ATP phosphoribosyltransferase (HisG), has been shown to exhibit a degree of substrate promiscuity. This promiscuity is not related to this compound as a substrate, but rather to the substrates involved in its synthesis and reverse reaction: ATP and pyrophosphate.

Detailed Research Findings:

ADP as an Alternative Substrate: Studies on the short-form ATP phosphoribosyltransferase (a hetero-octameric complex of HisG and HisZ subunits) have demonstrated that adenosine diphosphate (ADP) can serve as an alternative substrate to ATP. nih.govacs.org Research using ³¹P NMR spectroscopy confirmed that the enzyme from Psychrobacter arcticus (PaHisGₛ) can catalyze the condensation of ADP with PRPP. acs.org This reaction yields the corresponding product, N¹-(5-phospho-β-D-ribosyl)-ADP (PRADP). While ATP is the primary substrate, this ability to utilize ADP is a clear instance of substrate promiscuity. nih.govacs.org

Alternative Substrates in the Reverse Reaction: The reverse reaction, which consumes this compound, naturally uses diphosphate (pyrophosphate) as a substrate. wikipedia.org To facilitate mechanistic studies, researchers have successfully used phosphonoacetic acid (PA) as an alternative substrate to pyrophosphate for the reverse reaction catalyzed by ATP-PRT from Campylobacter jejuni, Mycobacterium tuberculosis, and Lactococcus lactis. nih.gov This demonstrates that the enzyme's active site can accommodate and utilize molecules that are structurally analogous to its natural substrate.

Active Site Inhibition: The active site's ability to bind related molecules is also highlighted by competitive inhibition. Adenosine monophosphate (AMP) is a known competitive inhibitor of ATP phosphoribosyltransferase, indicating that it binds to the same active site as ATP but is not processed as a substrate. researchgate.netnih.gov

These findings collectively indicate that while the metabolic fate of this compound is highly specific, the enzyme governing its synthesis and breakdown, ATP phosphoribosyltransferase, possesses a degree of substrate promiscuity, particularly in its recognition of the nucleotide substrate.

Regulation of 1 5 Phospho D Ribosyl Atp Biosynthesis and Metabolism

Allosteric Control of ATP Phosphoribosyltransferase Activity

Allosteric regulation is a primary and rapid mechanism for modulating the activity of ATP phosphoribosyltransferase in response to the cell's metabolic state. ucl.ac.ukwaikato.ac.nz This control is primarily exerted through feedback inhibition by the final product of the pathway, L-histidine, as well as by other key cellular metabolites that signal the energy status and nutrient availability of the cell. wikipedia.orgproteopedia.org The enzyme exists in two main forms: a long form, which is a homohexamer containing both catalytic and regulatory domains, and a short form, which consists of catalytic subunits (HisG) that must associate with separate regulatory subunits (HisZ) to form a functional hetero-octameric complex. acs.orgwikipedia.org This structural diversity leads to distinct but conceptually similar allosteric control mechanisms.

Feedback Inhibition by Histidine

The most significant form of allosteric control over ATP-PRT is feedback inhibition by L-histidine. researchgate.net This ensures that the cell does not expend energy and resources on synthesizing histidine when it is already abundant. This inhibition is allosteric because histidine binds to a site on the enzyme that is physically distinct from the active site where the catalytic reaction occurs. psu.eduucl.ac.uk

The location of the allosteric binding site for histidine depends on the structural form of the ATP-PRT.

Long-Form (Homohexameric) ATP-PRT: In organisms like Mycobacterium tuberculosis and Corynebacterium glutamicum, which possess the long-form enzyme, the allosteric site is located on a C-terminal regulatory domain. wikipedia.orgproteopedia.org Crystallographic studies of the M. tuberculosis enzyme have shown that this site is approximately 30 Å away from the catalytic active site. psu.edu Specific amino acid residues are crucial for this interaction. For the M. tuberculosis enzyme, histidine is held in the allosteric pocket through interactions with the carboxyl group of Asp218, the hydroxyl group of Thr238, and the backbone amide oxygen of Ala273. psu.edu In the C. glutamicum enzyme, homology modeling and mutagenesis studies have identified residues Asn215, Leu231, Thr235, and Ala270 within the C-terminal domain as key determinants of histidine inhibition. researchgate.net

Short-Form (Hetero-octameric) ATP-PRT: In organisms with the short-form enzyme, such as Pseudomonas aeruginosa, the catalytic subunit (HisGS) itself is insensitive to histidine. acs.orgacs.org Instead, the allosteric binding site for histidine is located exclusively on the regulatory subunit, HisZ. chemrxiv.orgacs.org Crystal structures have revealed that histidine binding involves the repositioning of two loops on the HisZ subunit, which then communicates the inhibitory signal to the catalytic HisGS subunit. acs.org

The binding of histidine to its allosteric site triggers a conformational change that ultimately leads to the inhibition of the enzyme's catalytic activity.

Mechanism in Long-Form ATP-PRT: For long-form enzymes, histidine binding induces a significant structural rearrangement. wikipedia.orgproteopedia.org The enzyme exists in an equilibrium between an active "open" conformation and an inactive "closed" or "tensed" conformation. ucl.ac.ukucl.ac.uk The binding of the inhibitor, histidine, shifts this equilibrium toward the inactive, compact hexameric state. ucl.ac.ukucl.ac.uk This conformational change involves a substantial twisting of the C-terminal regulatory domain relative to the two N-terminal catalytic domains, which effectively traps the enzyme in a catalytically incompetent state. wikipedia.orgpsu.edunih.gov

Mechanism in Short-Form ATP-PRT: In the hetero-octameric short-form enzymes, the regulatory HisZ subunit plays a dual role: it activates the catalytic HisGS subunit in the absence of histidine but mediates inhibition in its presence. acs.orgchemrxiv.orgacs.org When histidine binds to HisZ, it initiates a conformational cascade. acs.org This signal is transmitted from the histidine-binding site to the interface between the HisZ and HisGS subunits. acs.org This allosteric communication prevents the Asp101–Leu117 loop in HisZ from adopting the conformation necessary for activating the catalytic subunit, thereby directly suppressing the chemical step of the reaction. chemrxiv.orgacs.org

The inhibition of ATP-PRT by histidine exhibits complex kinetic characteristics, often involving cooperative effects.

Kinetic Profiles: Steady-state kinetic analyses have shown that histidine acts as a noncompetitive inhibitor with respect to PRPP and an uncompetitive inhibitor with respect to ATP for the long-form enzyme from M. tuberculosis. nih.govacs.org For short-form enzymes, histidine is also a noncompetitive inhibitor. acs.orgresearchgate.net A hallmark of allosteric regulation is a shift in the enzyme's kinetic profile; in the presence of histidine, the substrate saturation curve can change from a standard hyperbolic (Michaelis-Menten) shape to a sigmoidal shape, which is indicative of cooperative substrate binding. nih.gov

Cooperative Binding: The binding of histidine can exhibit positive cooperativity, where the binding of one histidine molecule increases the enzyme's affinity for subsequent histidine molecules. unav.edu Studies on the E. coli enzyme, which transitions from an active dimer to an inactive hexamer upon histidine binding, have shown that the apparent cooperativity is highly dependent on the enzyme concentration. unav.edu At higher concentrations, where the formation of the hexamer is favored, binding appears cooperative. unav.edu This suggests that the cooperativity is linked to the ligand-induced association of the enzyme subunits into the less active oligomeric state. wikipedia.orgunav.edu

| Organism | Enzyme Form | Inhibition Type vs. Substrate | Inhibition Constant (Ki) | Cooperativity (Hill Coefficient, nH) | Reference |

|---|---|---|---|---|---|

| Mycobacterium tuberculosis | Long-form (Homohaxamer) | Uncompetitive vs. ATP; Noncompetitive vs. PRPP | 4 µM | Not specified | nih.govacs.org |

| Escherichia coli | Long-form (Dimer-Hexamer Equilibrium) | Changes kinetics from hyperbolic to sigmoidal | 0.009 - 0.290 mM (concentration dependent) | ~1.2 (positive) or slightly negative | nih.govunav.edu |

| Short-form (e.g., P. aeruginosa) | Short-form (Hetero-octamer) | Noncompetitive | Not specified | Not specified | acs.orgresearchgate.net |

| Corynebacterium glutamicum | Long-form (Homohaxamer) | Noncompetitive | Increased 37-fold in resistant mutant | Not specified | researchgate.net |

Modulation by Other Metabolites (e.g., Purine (B94841) Nucleotides, PRPP)

Besides histidine, ATP-PRT activity is fine-tuned by other small molecules that provide a broader picture of the cell's metabolic health.

5-phospho-α-D-ribosyl-1-pyrophosphate (PRPP): As a key substrate, the availability of PRPP is a crucial factor in regulating the flux through the histidine pathway. nih.gov PRPP is a central metabolic precursor used not only for histidine but also for the biosynthesis of purine and pyrimidine (B1678525) nucleotides and tryptophan. nih.govwaikato.ac.nz In E. coli, it is estimated that purine and pyrimidine synthesis consumes 60-80% of the available PRPP pool, while histidine and tryptophan synthesis each use 10-15%. nih.gov This creates competition among these pathways, making PRPP concentration a critical regulatory node. In some short-form ATP-PRTs, kinetic studies suggest an ordered binding mechanism where PRPP must bind to the enzyme before ATP can bind. acs.org

Transcriptional and Translational Regulation of Encoding Genes

In addition to the rapid, short-term control provided by allosteric regulation, the cell also employs long-term strategies by controlling the synthesis of the ATP-PRT enzyme itself. This is achieved through the regulation of gene expression at both the transcriptional and translational levels. wikipedia.orgebi.ac.ukebi.ac.uk

Transcriptional Regulation: The primary factor influencing the transcription of the genes encoding ATP-PRT is nutrient availability. wikipedia.orgebi.ac.uk In many bacteria, the hisG gene (encoding ATP-PRT) is part of a larger genetic unit called the his operon, which contains most or all of the genes required for histidine biosynthesis. researchgate.netpnas.org The expression of this entire operon is often coordinately regulated. A key mechanism is transcriptional attenuation and repression mediated by the final product, histidine. researchgate.net For instance, in C. glutamicum, high levels of histidine lead to the negative regulation of his gene transcription. researchgate.net In some bacteria like Salmonella typhimurium, the ATP-PRT enzyme itself can function as an autogenous regulatory protein, binding to the operator region of the his operon to inhibit its own transcription. pnas.orgpnas.org Furthermore, histidyl-tRNA, the charged tRNA molecule used in protein synthesis, also acts as a negative corepressor in the regulation of the his operon. pnas.org

Translational Regulation: There is also evidence for regulation at the level of translation. In certain in vitro transcription-translation systems, the synthesis of the his operon mRNA is tightly coupled to its simultaneous translation. pnas.org This suggests a regulatory mechanism where the processes of transcription and translation are linked, providing another layer of control over the expression of the histidine biosynthetic enzymes. acs.orgpnas.org

| Compound Name | Abbreviation | Role in Regulation |

|---|---|---|

| 1-(5-phospho-D-ribosyl)-ATP | PRATP | Product of the ATP-PRT catalyzed reaction |

| Adenosine (B11128) triphosphate | ATP | Substrate of ATP-PRT |

| 5-phospho-alpha-D-ribose 1-diphosphate | PRPP | Substrate of ATP-PRT; regulatory metabolite |

| L-Histidine | His | Allosteric inhibitor (feedback inhibition) |

| Adenosine monophosphate | AMP | Competitive/allosteric inhibitor |

| Adenosine diphosphate (B83284) | ADP | Inhibitor |

| Guanosine (B1672433) tetraphosphate (B8577671) | ppGpp | Allosteric inhibitor (alarmone) |

Operon Organization and Attenuation Mechanisms (e.g., his operon)

The genes responsible for histidine biosynthesis are often organized into operons, allowing for coordinated regulation. nih.gov The his operon of Escherichia coli and Salmonella typhimurium has been a model system for understanding gene regulation. nih.govosti.gov In these organisms, all the genes for histidine biosynthesis are clustered in a single operon and are transcribed as a single unit. nih.gov This arrangement, however, is more of an exception, as in many other bacteria, the his genes are scattered across the genome. nih.gov For instance, in Corynebacterium glutamicum, the his genes are organized into four separate operons. nih.gov

A primary mechanism for regulating the his operon in Enterobacteria is transcriptional attenuation. nih.govgrkraj.org This process occurs at a leader sequence located between the promoter and the first structural gene of the operon. nih.govgrkraj.org The leader transcript contains a short open reading frame rich in histidine codons and can form alternative RNA secondary structures: an anti-terminator or a terminator stem-loop. grkraj.org

Under Histidine Starvation: When histidine levels are low, the ribosome translating the leader peptide stalls at the histidine codons due to a scarcity of charged histidyl-tRNA. grkraj.org This stalling allows the formation of the anti-terminator structure, preventing the formation of the terminator loop. Transcription then proceeds through the structural genes of the operon, leading to the synthesis of enzymes required for histidine production.

Under Histidine Abundance: When histidine is plentiful, the ribosome moves quickly across the histidine codons and reaches a stop codon. grkraj.org This progression facilitates the formation of a terminator stem-loop structure, which signals the RNA polymerase to terminate transcription prematurely. grkraj.org This effectively shuts down the expression of the his operon when the end product is not needed.

Studies have also shown that the ATP-PRT enzyme itself can bind to the regulatory region of the his operon, suggesting a role in regulating its own expression. nih.gov The stability of this enzyme-DNA complex is influenced by the enzyme's substrates and its allosteric inhibitor, histidine, further highlighting the complex feedback loops controlling PRATP synthesis. nih.gov

| Organism | His Gene Organization | Primary Regulatory Mechanism |

| Escherichia coli / Salmonella typhimurium | Single operon | Transcriptional Attenuation nih.govgrkraj.org |

| Corynebacterium glutamicum | Four separate operons | Stringent Response nih.gov |

| Bacillus subtilis | Scattered genes | T-box Riboswitch nih.govresearchgate.net |

Riboswitches and other RNA-based Regulatory Elements

In addition to attenuation, RNA-based elements like riboswitches play a significant role in controlling histidine biosynthesis, particularly in Gram-positive bacteria. nih.govresearchgate.net Riboswitches are structured RNA elements, typically found in the 5' untranslated region of an mRNA, that directly bind to a specific metabolite to regulate gene expression. pnas.organnualreviews.org

In many species within the Firmicutes and Actinobacteria phyla, the his genes are regulated by T-box riboswitches. nih.govresearchgate.net These riboswitches function by sensing the aminoacylation status of tRNA. annualreviews.org They bind directly to a specific uncharged tRNA to control transcription. annualreviews.org

When the cognate tRNA (in this case, histidyl-tRNA) is uncharged, indicating a low level of histidine, it binds to the T-box leader sequence. annualreviews.org This interaction stabilizes an anti-terminator structure, allowing transcription of the downstream his genes to proceed.

Conversely, when histidyl-tRNA is abundant, it does not function as an inducer, which leads to the formation of a terminator structure and premature termination of transcription. annualreviews.org

Comparative genomic studies have identified T-box riboswitches preceding histidine biosynthesis and transport genes in at least 129 Firmicutes genomes. nih.govresearchgate.net Furthermore, novel RNA attenuators, distinct from the classical model in E. coli, have been found upstream of his operons in species like those from the Bacillus cereus group. nih.govresearchgate.net

| Regulatory RNA Element | Mechanism | Organisms |

| Attenuation | Ribosome stalling at leader peptide codons influences terminator/anti-terminator formation. grkraj.org | E. coli, S. typhimurium, some Eubacteriales and Erysipelotrichales species. nih.govnih.gov |

| T-box Riboswitch | Binds uncharged histidyl-tRNA to stabilize an anti-terminator structure, allowing transcription. annualreviews.org | Firmicutes, Actinobacteria. nih.govresearchgate.net |

Global Regulatory Networks (e.g., stringent response, carbon catabolite repression)

The biosynthesis of this compound is also integrated into global cellular regulatory networks that respond to broader nutritional and environmental cues.

Stringent Response: This is a bacterial stress response triggered by nutrient starvation, particularly amino acid limitation. nih.gov It is mediated by the alarmones guanosine tetraphosphate and pentaphosphate, collectively known as (p)ppGpp. nih.govoup.com When an uncharged tRNA binds to the ribosome, the ribosome-associated protein RelA is activated to synthesize (p)ppGpp. nih.gov (p)ppGpp then orchestrates a major reprogramming of gene expression, downregulating genes for rapid growth (like those for stable RNAs) and upregulating genes for biosynthesis and stress survival. oup.comasm.org

The his operon is a well-known target of the stringent response. nih.govasm.org Under histidine starvation, the RelA-dependent induction of the his operon is a classic example of this response. nih.gov (p)ppGpp can also act as a synergistic inhibitor of ATP-PRT activity, directly linking the stringent response to the enzymatic control of PRATP synthesis. wikipedia.orgdntb.gov.ua

Carbon Catabolite Repression (CCR): CCR is a global regulatory mechanism that allows bacteria to preferentially utilize a rapidly metabolizable carbon source (like glucose) over other, less preferred sources. wikipedia.orgoup.com In many bacteria, CCR ensures that energy-intensive biosynthetic pathways, such as that for histidine, are appropriately controlled in relation to carbon availability.

Post-Translational Modifications of ATP-PRT

The activity of ATP-phosphoribosyltransferase (ATP-PRT), the enzyme that synthesizes PRATP, is also regulated at the post-translational level. libretexts.org These modifications can rapidly alter the enzyme's catalytic efficiency, stability, and interaction with other molecules in response to cellular signals. libretexts.orgacs.org

Phosphorylation and Dephosphorylation Events

Protein phosphorylation is a reversible post-translational modification where a phosphate (B84403) group is added to an amino acid residue, commonly serine, threonine, or tyrosine. libretexts.org This modification is known to regulate the activity of many enzymes. acs.org

While direct evidence for the phosphorylation of ATP-PRT in the context of histidine biosynthesis is not extensively detailed, studies on other phosphoribosyltransferases provide insights into this regulatory mechanism. For example, Nicotinic acid phosphoribosyltransferase (NAPRTase), an enzyme that also utilizes PRPP and ATP, undergoes covalent phosphorylation. nih.gov This phosphorylation dramatically increases the enzyme's affinity for its substrate PRPP by over 2000-fold, demonstrating how phosphorylation can act as a molecular switch to enhance catalytic efficiency. nih.gov Given the structural and functional similarities within the phosphoribosyltransferase superfamily, it is plausible that phosphorylation and dephosphorylation events play a role in modulating ATP-PRT activity in response to the cell's energy status, signaled by ATP levels. wikipedia.orgnih.gov

Acetylation, Methylation, and Other Modifications

Lysine (B10760008) acetylation, the transfer of an acetyl group to a lysine residue, is another key post-translational modification that can neutralize the positive charge of lysine and alter protein function. nih.govfrontiersin.org Acetylation has been shown to regulate the activity of enzymes in various metabolic pathways. nih.govbiorxiv.org

Studies on other members of the phosphoribosyltransferase family, such as orotate (B1227488) phosphoribosyltransferase (OPRTase) in E. coli, have demonstrated that chemical acetylation can lead to a decrease in enzymatic activity. nih.gov The acetylation of OPRTase has been identified in several proteomic studies, although the precise physiological impact is still under investigation. nih.gov Given that ATP-PRT is a key metabolic enzyme, it is a potential target for regulation by acetylation, which is often linked to the cell's metabolic state through the availability of acetyl-CoA. acs.orgbiorxiv.org Other modifications like methylation have also been implicated in the regulation of metabolic enzymes, but specific research on the methylation of ATP-PRT is limited. acs.org

Impact on Enzyme Activity, Stability, and Localization

Post-translational modifications, along with the binding of allosteric inhibitors like histidine, have a profound impact on the structure, and therefore the function, of ATP-PRT. wikipedia.orgebi.ac.uk The enzyme exists in an equilibrium between different oligomeric states, primarily an active dimer and an inactive hexamer. ebi.ac.uk

Activity: Allosteric inhibition by histidine, the end product of the pathway, is a primary regulatory mechanism. wikipedia.orguniprot.org Histidine binds to a regulatory domain on the enzyme (or a regulatory subunit in some forms), inducing a conformational change that stabilizes the inactive hexameric form, thus inhibiting catalysis. ebi.ac.uklibretexts.org This feedback inhibition is a rapid way to control the metabolic flux towards histidine biosynthesis. ebi.ac.uk

Stability: The interconversion between the active and inactive states is influenced by the binding of substrates and inhibitors. ebi.ac.uk Substrates like ATP and PRPP tend to favor the active form, while the inhibitor histidine promotes the formation of the stable but inactive hexamer. ebi.ac.uknih.gov This dynamic equilibrium ensures that the enzyme's activity is finely tuned to the metabolic needs of the cell.

Localization: In plants, ATP-PRT has been identified with a chloroplast transit peptide, indicating its localization within this organelle, where amino acid biosynthesis occurs. semanticscholar.org Post-translational modifications could potentially influence the import or retention of the enzyme within specific cellular compartments, although this is an area for further research.

| Modification/Regulator | Enzyme Affected | Effect |

| Phosphorylation | Nicotinic acid phosphoribosyltransferase (NAPRTase) | Increases substrate affinity and catalytic activity. nih.gov |

| Acetylation | Orotate phosphoribosyltransferase (OPRTase) | Decreases enzymatic activity. nih.gov |

| Histidine Binding | ATP Phosphoribosyltransferase (ATP-PRT) | Allosteric inhibition; stabilizes inactive hexameric form. ebi.ac.uklibretexts.org |

| Substrate Binding (ATP/PRPP) | ATP Phosphoribosyltransferase (ATP-PRT) | Promotes active form; decreases affinity for DNA regulatory region. ebi.ac.uknih.gov |

Structural Biology and Molecular Interactions Involving 1 5 Phospho D Ribosyl Atp

Co-crystal Structures of ATP Phosphoribosyltransferase with Substrates and Inhibitors

X-ray crystallography has provided high-resolution snapshots of ATP-PRT in different functional states. Co-crystal structures have been determined for the enzyme from organisms like Escherichia coli, Mycobacterium tuberculosis, and Psychrobacter arcticus, often in complex with its product PR-ATP, its substrates ATP and PRPP, or inhibitors such as AMP and histidine. rcsb.orgnih.govcore.ac.ukacs.org These structures have been fundamental in identifying the active site, the allosteric regulatory site, and in understanding the conformational dynamics that govern the enzyme's function. researchgate.netresearchgate.net

Two main forms of ATP-PRT exist: a long form (HisGL), which is a homo-hexamer containing both catalytic and regulatory domains on a single polypeptide chain, and a short form (HisGS), which lacks the regulatory domain and assembles into a hetero-octamer with a separate regulatory protein called HisZ. proteopedia.orgwikipedia.orgacs.org

The active site of ATP-PRT is situated in a cleft between two N-terminal domains, often referred to as Domain I and Domain II. proteopedia.orgnih.gov Domain I is primarily responsible for binding the ATP substrate, while Domain II contains a conserved P-loop motif that is essential for binding the 5-phosphoribosyl-α-1-pyrophosphate (PRPP) substrate. proteopedia.orgnih.gov

Crystal structures of E. coli ATP-PRT in complex with the product PR-ATP have been instrumental in delineating the binding pocket. rcsb.orgnih.gov Although the ribosyl-triphosphate moiety of PR-ATP could not be fully resolved in early structures, the position of the adenine (B156593) base and the phosphoribosyl group provided clear insights into product recognition. researchgate.netnih.gov In the Psychrobacter arcticus enzyme, specific residues play critical roles in catalysis. For instance, Arg32 interacts with the phosphate (B84403) groups of both ATP and PRPP, helping to properly orient the substrates for the condensation reaction. acs.orgresearchgate.net The binding of the competitive inhibitor AMP, which mimics parts of both substrates, has also helped to map the active site, showing that its adenosine (B11128) ring occupies the ATP-binding site while its phosphate group interacts with the PRPP-binding P-loop. researchgate.netproteopedia.org

| Organism | Residue | Domain/Region | Role in Interaction with PR-ATP or Substrates | Reference |

|---|---|---|---|---|

| Psychrobacter arcticus | Arg32 | Active Site | Interacts with phosphate groups of ATP and PRPP, bringing substrates into proximity. | acs.org |

| Escherichia coli | Asp70, Ser90 | Domain 1 | Involved in binding the competitive inhibitor AMP, which occupies the substrate sites. | proteopedia.org |

| Escherichia coli | Asp169-Thr176 | P-loop (Domain II) | Part of the conserved PRPP-binding motif. | researchgate.net |

| Psychrobacter arcticus | Arg56 | Adjacent Subunit | Provides cross-subunit stabilization of the pyrophosphate leaving group at the transition state. | core.ac.ukacs.org |

The binding of substrates and inhibitors to ATP-PRT induces significant conformational changes that are central to its catalytic cycle and regulation. libretexts.org In the long-form enzyme from M. tuberculosis, the protein exists in a dynamic equilibrium between an "open" active conformation and a "closed" inactive conformation. ucl.ac.ukucl.ac.uk The binding of ligands shifts this equilibrium.

For the short-form enzyme from P. arcticus, the binding of the regulatory subunit HisZ to the catalytic HisGS subunits is the first step in activation. This association brings the two HisGS subunits of a dimer closer together. core.ac.ukacs.org This pre-organizes the active site and poises key residues, such as Arg56 from the adjacent subunit, to stabilize the pyrophosphate leaving group during the reaction. core.ac.uk This mechanism highlights a "cross-subunit" catalytic assistance. Interestingly, crystal structures have captured the ATP substrate bound in an "anticatalytic" orientation, where the adenine ring is rotated 180 degrees away from the position required for nucleophilic attack, suggesting that a conformational adjustment is necessary just before catalysis. acs.org The binding of the allosteric inhibitor histidine triggers a much larger conformational change, primarily a massive shift of the regulatory domain (Domain III in long-form enzymes), which ultimately leads to the inhibition of the active site. proteopedia.org

Allosteric feedback inhibition by L-histidine is a hallmark of ATP-PRT regulation. ebi.ac.ukwikipedia.org This regulation ensures that the cell does not expend energy producing histidine when it is already abundant. The structural mechanisms of this inhibition differ slightly between the long-form and short-form enzymes but converge on the same outcome: inactivation of the catalytic site.

In long-form ATP-PRTs, such as those from M. tuberculosis and Campylobacter jejuni, the allosteric binding site for histidine is located on the C-terminal regulatory domain (Domain III). nih.govresearchgate.net The inhibitor binds at the interface between two adjacent regulatory domains within the hexameric structure. nih.gov

In the short-form enzymes, which lack this integrated regulatory domain, histidine binds exclusively to the separate regulatory protein, HisZ. nih.govacs.org In the P. arcticus ATP-PRT, co-crystal structures show that histidine binding induces the repositioning of two loops on the HisZ subunit. nih.govacs.org Specifically, a "histidine-binding loop" moves closer to the bound histidine to establish critical polar contacts. nih.gov It is noteworthy that the precise location of the histidine binding site can vary even among short-form enzymes, as seen in the structural differences between the ATP-PRTs of P. arcticus and Thermotoga maritima. acs.org

The binding of histidine to the remote allosteric site is communicated to the catalytic site, which can be over 20 Å away, through a network of conformational changes. researchgate.netnih.gov

In the short-form P. arcticus enzyme, the binding of histidine to HisZ triggers a cascade of interactions. A key event is the formation of a hydrogen bond between Tyr263 and His104, both on the HisZ subunit. nih.gov This interaction involves a loop (Asp101-Leu117) that is positioned at the interface between the regulatory HisZ and catalytic HisGS subunits. The stabilization of this loop in a particular conformation is thought to lock the entire enzyme complex in a non-activated state, preventing the catalytic machinery from functioning efficiently. nih.govacs.org

In long-form enzymes, the binding of histidine to Domain III induces a large-scale twisting or tightening of the hexameric assembly. nih.govproteopedia.org This movement alters the orientation of the catalytic domains relative to each other, disrupting the active site geometry and inhibiting catalysis. Computational studies have further illuminated these allosteric communication networks.

Structural Basis of Allosteric Regulation by Histidine

Computational Modeling of Enzyme-PR-ATP Interactions

Computational methods, particularly molecular dynamics (MD) simulations, have become invaluable for studying the dynamic nature of ATP-PRT and the allosteric communication pathways that are difficult to capture with static crystal structures. nih.govzenodo.org These models complement experimental data by providing a motion picture of the enzyme's function at an atomic level.

MD simulations have been performed on both the nonactivated (HisGS alone) and activated (the HisGS-HisZ complex) forms of the P. arcticus enzyme. nih.gov These simulations support a model where allosteric regulation is intrinsically linked to the protein's conformational flexibility and dynamics. nih.gov A computational technique known as Structural Pathway Mapping (SPM) has been used to identify the specific residues that form the communication "wiring" between the allosteric and catalytic sites. nih.govchemrxiv.org

These analyses revealed that the binding of the regulatory HisZ subunit enhances the communication pathways across the dimer of catalytic HisGS subunits. nih.gov The allosteric signal from the histidine binding site on HisZ is shown to propagate through specific secondary structure elements, including helices α7 and α8 of HisZ and beta-sheets β4, β5, and β11 of HisGS, to reach the active site. nih.govchemrxiv.org Crucially, residues within the histidine-binding loop itself were identified as part of this communication network, suggesting they play a dual role in both binding the inhibitor and transmitting the inhibitory signal. nih.gov These computational insights strongly support the idea that allosteric activation and inhibition are controlled by modulating the dynamic personality of the enzyme and the electrostatic environment of its active site. nih.govnih.gov

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking simulations are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These simulations are instrumental in understanding the binding mode of ligands like PR-ATP to their target enzymes.

In studies of the bifunctional enzyme HISN2 from Medicago truncatula (MtHISN2), which catalyzes the second and third steps of histidine biosynthesis, molecular docking was employed to understand the binding of PR-ATP. researchgate.net Using the software AutoDock Vina, researchers performed in silico docking of PR-ATP to the phosphoribosyl-ATP pyrophosphohydrolase (PRA-PH) domain of the enzyme. researchgate.netnih.govscripps.eduscripps.edureadthedocs.io The results were consistent with predictions from other servers like Nucleos, which identified putative phosphate-binding regions. researchgate.net The docking predicted that the triphosphate group of PR-ATP binds near specific metal-binding sites (MBS1-2). Furthermore, the simulation suggested that the adenine ring of PR-ATP adopts an orientation rotated by approximately 180 degrees compared to the pose of a bound AMP molecule in the same active site. researchgate.net This information provides a structural hypothesis for how the product of the first enzyme in the pathway, ATP-PRT, is accommodated by the subsequent enzyme, HISN2. researchgate.net

Table 1: Summary of Molecular Docking Findings for PR-ATP

| Enzyme/Domain | Software | Key Findings | Reference |

|---|

Molecular Dynamics Simulations of Enzyme Catalysis and Conformational Dynamics

Molecular dynamics (MD) simulations provide detailed information about the conformational changes and dynamics of proteins and their complexes over time. These simulations are crucial for understanding the mechanisms of enzyme catalysis and allosteric regulation.

MD simulations have been used to investigate the allosteric mechanism of ATP-PRT. nih.gov In short-form ATP-PRTs, a regulatory protein (HisZ) enhances the catalytic activity of the catalytic protein (HisG). nih.govresearchgate.net MD simulations of the Pseudomonas arcticus HisG (PaHisGS) in complex with substrates revealed that the binding of the regulatory PaHisZ subunit constrains the dynamics of the catalytic subunit. nih.gov This constraint favors a pre-organized active site, where key residues like Arg32 and Arg56 are positioned to stabilize the pyrophosphate leaving group during the formation of PR-ATP. nih.govcore.ac.uk These computational studies illustrate how remote protein-protein interactions can translate into changes in active site dynamics to enhance catalysis. nih.gov Further MD simulations on catalytically impaired mutants of PaHisGS showed that the regulatory HisZ protein could allosterically rescue their function by modulating the dynamics of remaining active site residues. chemrxiv.orgnih.gov This highlights the link between protein dynamics and electrostatic pre-organization at the active site, which is essential for efficient catalysis. nih.gov

Ligand Binding Studies

Ligand binding studies are essential for quantifying the interactions between PR-ATP and its target enzymes. These studies provide fundamental data on binding affinity, stoichiometry, and the energetic driving forces of the interaction.

Determination of Dissociation Constants (Kd) and Stoichiometry

The dissociation constant (Kd) is a measure of the affinity between a ligand and a protein; a lower Kd indicates a tighter binding interaction. Kinetic studies of various ATP-PRT enzymes have consistently shown that the product, PR-ATP, is a potent inhibitor of the forward reaction. acs.orgpsu.eduebi.ac.uk This strong product inhibition implies a high affinity (low Kd) of PR-ATP for the enzyme.

The kinetic mechanism for several ATP-PRTs has been determined to be a sequential ordered pathway where ATP binds first, and PR-ATP is the last product to dissociate from the enzyme. acs.orgpsu.edu For other orthologues, such as the one from Acinetobacter baumannii, the substrate binding is random, but the product dissociation remains ordered, with PR-ATP being the last to be released. nih.gov This slow dissociation is consistent with its role as a potent inhibitor.

While direct determination of the Kd for PR-ATP binding via methods like Isothermal Titration Calorimetry (ITC) has not been explicitly reported in the reviewed literature, other biophysical techniques provide evidence of its binding. For example, in differential scanning fluorimetry (DSF) experiments with PaHisGS, the catalytic subunit of ATP-PRT from P. arcticus, the addition of PR-ATP increased the thermal melting temperature (Tm) of the protein by 5 °C. acs.org This significant thermal stabilization is a clear indicator of PR-ATP binding to the free enzyme. acs.org

Table 2: Binding Characteristics of 1-(5-phospho-D-ribosyl)-ATP

| Enzyme | Method | Observation | Implication | Reference |

|---|---|---|---|---|

| ATP-PRT (various) | Steady-State Kinetics | Potent product inhibitor | Tight binding to the enzyme | acs.orgpsu.edu |

| ATP-PRT (various) | Steady-State Kinetics | Last product to dissociate in the kinetic cycle | Slow off-rate contributes to inhibition | acs.orgnih.gov |

Energetics of PR-ATP Binding to ATP-PRT

The energetics of ligand binding are defined by the changes in enthalpy (ΔH) and entropy (ΔS), which determine the Gibbs free energy of binding (ΔG). Isothermal Titration Calorimetry (ITC) is a powerful technique for directly measuring these thermodynamic parameters. colorado.edumalvernpanalytical.comunits.it

Although specific ITC studies detailing the complete thermodynamic profile (Kd, ΔH, and ΔS) of PR-ATP binding to ATP-PRT are not available in the cited literature, the technique has been applied to study the binding of substrates and inhibitors to the enzyme system. acs.orgosti.gov For instance, ITC was used to measure the binding of the substrate PRPP to PaHisGS, yielding a KD of approximately 12 µM. acs.org

The energetic contribution of PR-ATP binding can be inferred from thermal shift assays. The observed 5 °C increase in the Tm of PaHisGS upon PR-ATP binding demonstrates a favorable binding energy that stabilizes the protein structure against thermal denaturation. acs.org This stabilization is a direct consequence of the energetic favorability of the interactions formed between PR-ATP and the amino acid residues in the active site of the enzyme.

Table 3: List of Compounds

| Compound Name | Abbreviation |

|---|---|

| This compound | PR-ATP |

| Adenosine triphosphate | ATP |

| 5-phospho-α-D-ribose 1-pyrophosphate | PRPP |

| Adenosine monophosphate | AMP |

| Pyrophosphate | PPi |

| Histidine | |

| Medicago truncatula | |

| Pseudomonas arcticus |

Genetic and Evolutionary Aspects of 1 5 Phospho D Ribosyl Atp Metabolism

Gene Organization and Genomic Context of ATP-PRT and Related Enzymes

The genomic arrangement of genes encoding ATP-PRT and other enzymes in the histidine biosynthesis pathway varies significantly between prokaryotes and eukaryotes, reflecting different strategies for gene regulation and evolution.

In many bacteria and archaea, genes related to a specific metabolic pathway are clustered together in operons, allowing for coordinated regulation and transcription into a single polycistronic mRNA. openstax.org The histidine (his) biosynthesis pathway is a classic example of this organizational strategy. openstax.org

In model organisms like Escherichia coli and Salmonella enterica, the genes for the ten steps of histidine biosynthesis are typically organized into a single his operon. openstax.orgmdpi.com The gene encoding ATP-PRT, designated hisG, is the first gene in this operon. mdpi.comuniprot.org This arrangement facilitates efficient, simultaneous regulation of all pathway enzymes in response to cellular histidine levels. mdpi.com

However, the structure of the his operon is not universally conserved across all prokaryotes. Variations in gene order, gene fusion events, and the presence of multiple, non-orthologous enzymes for the same step have been observed. researchgate.net For instance, in some members of the Rhodospirillaceae family, the genes for the F0 component of ATP synthase are not found upstream of the F1 component operon, an organization that appears unique to this group. asm.org In the context of histidine biosynthesis, some bacteria possess multiple forms of ATP-PRT. Geobacter sulfurreducens, for example, has two distinct ATP-PRT enzymes: one encoded by a long-form gene (hisG_L) and another by a short-form gene (hisG_S) that requires an associated regulatory protein, HisZ. researchgate.net These genes are located at different loci and appear to contribute differently to growth depending on environmental conditions. researchgate.net The evolution of his operons is thought to have occurred in a piecewise fashion, with scattered ancestral genes gradually assembling into the compact operons seen today, shaped by events like gene fusion and horizontal transfer. researchgate.net

| Organism | ATP-PRT Gene(s) | Operon Structure and Context | Reference |

|---|---|---|---|

| Escherichia coli | hisG (long form) | Part of the canonical his operon (hisGDCBHAFI), which contains all genes for histidine biosynthesis. Transcription is regulated by attenuation and feedback inhibition. | mdpi.comuniprot.org |

| Salmonella enterica | hisG (long form) | Similar to E. coli, the his operon is a well-studied model for gene regulation, including feedback inhibition of the HisG enzyme. | mdpi.com |

| Geobacter sulfurreducens | hisG_L and hisG_S + hisZ | Possesses two distinct, functional ATP-PRT isozymes. The genes are not in a single operon. HisG_S/HisZ is the primary enzyme, while HisG_L is particularly important during nitrogen fixation. | researchgate.net |

| Lactococcus lactis | hisG_S + hisZ | Features a short-form ATP-PRT (HisG_S) that forms a hetero-octameric complex with the regulatory protein HisZ. | mdpi.comnih.gov |

| Rhodobacter capsulatus | atpHAGDC | While not the his operon, the ATP synthase operon shows organizational differences from other bacteria, lacking upstream F0 genes, a feature noted in Rhodospirillaceae. This highlights the diversity of operon structures even for essential enzymes. | asm.org |

In contrast to the compact operons of prokaryotes, the genes encoding enzymes for histidine biosynthesis in eukaryotes are typically not clustered. Instead, they are found at dispersed loci scattered across different chromosomes. This scattered arrangement is a general feature of eukaryotic genomes for most metabolic pathways. pnas.org

The regulation of these dispersed genes is consequently more complex, relying on coordinated expression mediated by specific transcription factors that recognize promoter sequences common to the pathway's genes, rather than the polycistronic transcription seen in prokaryotes. While the transfer of eukaryotic genes like hypoxanthine (B114508) phosphoribosyltransferase (hprt) has been studied, these studies focus more on the mechanics of transfer and the size of transferred fragments rather than the native genomic organization. pnas.org The lack of operons in eukaryotes reflects a fundamental difference in the architecture and regulation of their genomes compared to prokaryotes.

Phylogenetic Analysis and Evolutionary Conservation

Phylogenetic studies of ATP-PRT reveal a fascinating evolutionary history, characterized by distinct enzyme architectures and a highly conserved catalytic mechanism, despite significant divergence in regulatory strategies.

Comparative genomic analyses have identified two principal forms of ATP-PRT: a "long form" (HisG_L) and a "short form" (HisG_S). wikipedia.orgwgtn.ac.nz A third, "super-long" form, has also been proposed. wgtn.ac.nz

Long Form (HisG_L): This form is a single polypeptide chain that assembles into a homo-hexamer. Each chain contains both the catalytic domains and a C-terminal regulatory domain that binds the allosteric inhibitor, histidine. wikipedia.orgwgtn.ac.nz This type is found in many bacteria, such as Escherichia coli and Mycobacterium tuberculosis. wikipedia.orgnih.gov

Short Form (HisG_S): This form consists of only the catalytic core and lacks the fused regulatory domain. wgtn.ac.nz To form a functional, regulated enzyme, the catalytic subunits (HisG_S) must associate with a separate regulatory protein, HisZ, to form a hetero-octameric complex. wgtn.ac.nzresearchgate.net The short form is found in organisms like Lactococcus lactis. nih.gov

Super-Long Form (HisG_SL): Identified in organisms like Leuconostoc mesenteroides, this form appears to have evolved from the fusion of the hisG_S and hisZ genes, effectively recreating a single-chain, regulated enzyme analogous to the long form but through a different evolutionary path. wgtn.ac.nz

Phylogenetic analysis shows that ATP-PRT is present in archaea, bacteria, fungi, and plants. researchgate.netwgtn.ac.nz The distribution of the long and short forms does not always follow clear taxonomic lines, suggesting a complex evolutionary history involving gene loss, duplication, and fusion events.

| Domain of Life | Representative Organisms | Predominant ATP-PRT Form | Key Evolutionary Features | Reference |

|---|---|---|---|---|

| Bacteria | Escherichia coli, Mycobacterium tuberculosis, Lactococcus lactis, Geobacter sulfurreducens | Both long (HisG_L) and short (HisG_S + HisZ) forms are widespread. Some species possess both. | Shows immense diversity, including the proposed "super-long" form from a hisG-hisZ gene fusion. Represents the broadest range of ATP-PRT architectures. | researchgate.netnih.govwgtn.ac.nz |

| Archaea | Methanocaldococcus jannaschii, Sulfolobus solfataricus | Both long and short forms are present. Many archaea lack key enzymes found in bacterial pathways, suggesting non-orthologous enzyme displacement. | Archaeal genomes often lack homologs for certain pathway steps, indicating the evolution of alternative enzymes. | acs.orgoup.com |

| Eukarya (Fungi) | Saccharomyces cerevisiae, Aspergillus spp. | Typically possess the long form of ATP-PRT. | The histidine pathway is a validated target for antifungal drugs due to its absence in mammals. | researchgate.netwgtn.ac.nz |

| Eukarya (Plants) | Arabidopsis thaliana | Generally utilize the long form of ATP-PRT. | The pathway is a target for herbicide development. | wikipedia.orgwgtn.ac.nz |

Despite the different quaternary structures, the catalytic mechanism of ATP-PRT is highly conserved across all forms. nih.gov The catalytic core is composed of two domains (Domain I and Domain II). wgtn.ac.nz Domain II contains a conserved P-loop motif that is essential for binding 5-phospho-alpha-D-ribose 1-diphosphate (PRPP). proteopedia.org Transition state analysis of long- and short-form enzymes from different species reveals a conserved dissociative reaction mechanism. nih.gov

In stark contrast to the conserved catalytic core, the regulatory domains show significant divergence: